molecular formula C12H13NO2 B2494933 3,4,6-trimethyl-1H-indole-2-carboxylic acid CAS No. 1368950-70-2

3,4,6-trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2494933
CAS No.: 1368950-70-2
M. Wt: 203.241
InChI Key: AQQQJQXOHCZKFB-UHFFFAOYSA-N
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Description

3,4,6-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by methyl groups at positions 3, 4, and 6 of the indole ring and a carboxylic acid functional group at position 2. Indole-2-carboxylic acid derivatives are widely studied for their roles in catalysis, medicinal chemistry, and materials science due to their aromaticity and functional versatility .

Properties

IUPAC Name

3,4,6-trimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQQJQXOHCZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368950-70-2
Record name 3,4,6-trimethyl-1H-indole-2-carboxylic acid
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Preparation Methods

The synthesis of 3,4,6-trimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,4,6-trimethyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 3,4,6-trimethyl-1H-indole-2-carboxylic acid derivatives is in the inhibition of HIV-1 integrase. Integrase is crucial for the replication cycle of HIV, and inhibitors targeting this enzyme can effectively impair viral replication.

Case Studies:

  • HIV-1 Integrase Inhibitors:
    Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can significantly inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. Structural optimization revealed that modifications at specific positions on the indole core enhanced binding interactions with the integrase active site, leading to improved antiviral efficacy .
CompoundIC50 Value (μM)Modification
Compound 30.13Long branch at C3
Compound 17a3.11Halogenated benzene at C6

The introduction of halogenated groups at strategic positions has been shown to improve π-stacking interactions with viral DNA, further enhancing the antiviral properties of these compounds .

Anticancer Applications

In addition to antiviral applications, this compound derivatives have been explored for their anticancer activities.

Case Studies:

  • Targeting Liver Cancer:
    A series of novel derivatives were designed to target the 14-3-3η protein involved in liver cancer progression. One derivative, identified as compound C11, demonstrated superior inhibitory activity against several liver cancer cell lines, including those resistant to chemotherapy .
CompoundTargetActivity
Compound C1114-3-3η proteinHigh affinity; effective against liver cancer cell lines

The ability to modulate key proteins involved in cancer signaling pathways indicates the therapeutic potential of these compounds in oncology .

Mechanistic Insights

The mechanism of action for these compounds often involves chelation with metal ions within enzyme active sites and interaction with nucleic acids through π–π stacking. For example, binding mode analyses have shown that the indole core and carboxyl groups effectively interact with Mg²⁺ ions in integrase, which is critical for its enzymatic function .

Binding Interactions:

  • Integrase Active Site:
    • Chelation with Mg²⁺ ions.
    • Hydrophobic interactions with key residues (e.g., Tyr143).

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3,4,6-trimethyl-1H-indole-2-carboxylic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key References
This compound Not available C₁₂H₁₃NO₂ 203.24 (estimated) 3, 4, 6 Inferred
1,4,6-Trimethyl-1H-indole-2-carboxylic acid 1158754-20-1 C₁₂H₁₃NO₂ 203.24 1, 4, 6
3,4,7-Trimethyl-1H-indole-2-carboxylic acid 876715-79-6 C₁₂H₁₃NO₂ 203.24 3, 4, 7
3-Methyl-1H-indole-2-carboxylic acid 10590-73-5 C₁₀H₉NO₂ 175.18 3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 223.63 3 (methyl), 7 (Cl)

Key Observations :

  • Steric Effects : The position of methyl groups significantly influences steric hindrance. For example, 1,4,6-trimethyl substitution () may restrict rotation around the indole ring compared to 3,4,6-trimethyl substitution.
  • Chlorine substituents (e.g., 7-chloro-3-methyl analog) introduce electron-withdrawing effects, altering reactivity .
  • Molecular Similarity : Substituent position critically impacts similarity scores. For instance, 3-methyl-1H-indole-2-carboxylic acid (CAS 10590-73-5) has a similarity score of 0.89 compared to other methylated indoles .

Biological Activity

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic implications.

Overview of the Compound

This compound belongs to the indole family of compounds, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, including receptors involved in metabolic regulation and viral replication.

Thyroid Receptor Ligands

Research indicates that indole carboxylic acids, including this compound, may act as thyroid receptor ligands. These compounds have been implicated in the treatment of several conditions such as obesity, hyperlipidemia, and thyroid diseases. They function by mimicking thyroid hormones and influencing metabolic processes without the adverse cardiac effects typically associated with thyroid hormone therapy .

Antiviral Activity

A study highlighted the antiviral properties of indole derivatives against HIV-1 integrase. The indole nucleus can chelate with magnesium ions within the active site of integrase, thereby inhibiting viral replication. Specifically, derivatives of indole-2-carboxylic acid demonstrated significant inhibitory effects on integrase activity with IC50 values ranging from 3.11 µM to 32.37 µM . This suggests that this compound may also exhibit similar antiviral properties.

The mechanisms through which this compound exerts its biological effects can be understood through its interaction with various biochemical pathways:

  • Thyroid Hormone Mimetic Activity : By binding to thyroid hormone receptors, this compound can modulate metabolic pathways related to lipid metabolism and energy expenditure.
  • Integrase Inhibition : The compound's ability to chelate metal ions and interact with viral DNA suggests a mechanism where it disrupts viral replication processes by inhibiting integrase activity .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Thyroid receptor ligandMimics thyroid hormones
Antiviral (HIV)Inhibits integrase activity
Lipid-lowering effectsModulates lipid metabolism

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